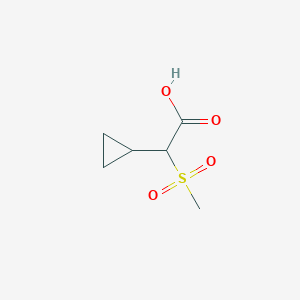

2-Cyclopropyl-2-methanesulfonylaceticacid

Description

Significance of the Cyclopropyl (B3062369) and Methanesulfonyl Moieties in Organic Synthesis

The cyclopropyl group is a three-membered carbocyclic ring that imparts unique properties to a molecule. Due to significant ring strain, the carbon-carbon bonds have increased p-orbital character, leading to electronic properties that can resemble those of a double bond. stackexchange.comacs.org This feature allows the cyclopropyl group to participate in electronic conjugation and stabilize adjacent positive charges. stackexchange.com In medicinal chemistry, the cyclopropyl moiety is a valued structural motif found in numerous approved drugs. researchgate.netiris-biotech.de Its incorporation can enhance metabolic stability, modulate lipophilicity, and introduce conformational constraints that may improve binding to biological targets. iris-biotech.de For instance, replacing an N-ethyl group, which is susceptible to oxidation by CYP450 enzymes, with an N-cyclopropyl group can increase a drug's metabolic stability. iris-biotech.de

The methanesulfonyl group (CH₃SO₂–), commonly known as the mesyl group, is a versatile functional group in organic synthesis. ontosight.ai It is strongly electron-withdrawing and is primarily recognized for its role as an excellent leaving group in nucleophilic substitution reactions. ontosight.aiwikipedia.org Alcohols can be converted to methanesulfonates (mesylates) by reacting with methanesulfonyl chloride, which facilitates subsequent substitution or elimination reactions. wikipedia.orgarkema.com Beyond its use as a leaving group, the methanesulfonyl moiety is also found in various biologically active compounds, such as sulfonamides, and is used to modify the properties of parent molecules. ontosight.ai Methanesulfonamides, for example, are known for their high resistance to hydrolysis. wikipedia.org

Overview of Carboxylic Acids in Complex Molecule Construction

Carboxylic acids are fundamental building blocks in organic synthesis due to their widespread availability and versatile reactivity. numberanalytics.com The carboxyl group (–COOH) can be transformed into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols, making it a cornerstone for the assembly of complex molecules. numberanalytics.comlibretexts.org In the synthesis of pharmaceuticals and agrochemicals, carboxylic acid derivatives are crucial intermediates. numberanalytics.comresearchgate.net The acidity of the carboxyl group also allows it to influence a molecule's solubility and how it interacts with biological systems, as it is typically ionized at physiological pH. researchgate.net

The synthesis of carboxylic acids can be achieved through various methods, such as the oxidation of primary alcohols and aldehydes or the hydrolysis of nitriles and esters. libretexts.org Another powerful method is the carboxylation of organometallic reagents like Grignard reagents, which allows for the introduction of the carboxyl group into complex molecular frameworks.

Research Landscape and Challenges in Synthesis and Application of Structurally Related Compounds

The synthesis of molecules containing a quaternary carbon center, particularly one bearing a strained ring like cyclopropane (B1198618), presents significant synthetic challenges. acs.org The construction of the cyclopropane ring itself can be accomplished through various methods, including Simmons-Smith reactions, catalytic cyclopropanation of alkenes with diazo compounds, and the Corey-Chaykovsky reaction. researchgate.netnih.gov However, achieving high stereoselectivity in these reactions, especially when creating a chiral, quaternary center, can be difficult. acs.org

Research into compounds structurally related to 2-Cyclopropyl-2-methanesulfonylacetic acid often focuses on the development of novel synthetic methods. For example, cobalt-catalyzed cyclopropanation has been explored for the synthesis of cyclopropane-containing building blocks. nih.gov The development of chemoenzymatic strategies, using engineered proteins, is also an emerging area for the stereoselective synthesis of functionalized cyclopropanes. nih.gov

The combination of a cyclopropyl group and a sulfonyl moiety is present in various key intermediates for drug synthesis. For example, cyclopropanesulfonamide (B116046) is a building block used in the synthesis of several recently approved drugs. researchgate.net The challenges in synthesizing these types of compounds often revolve around controlling the stereochemistry and managing the reactivity of the functional groups involved. The development of scalable processes for complex intermediates that feature a chiral, quaternary cyclopropane moiety remains an active area of research. acs.org

Below is a table summarizing key information about the functional moieties discussed:

| Moiety | Key Features | Common Applications in Synthesis |

| Cyclopropyl | Strained three-membered ring, double-bond-like character, conformational rigidity. | Introduction of steric constraints, modulation of electronic properties, enhancement of metabolic stability in drug candidates. acs.orgiris-biotech.de |

| Methanesulfonyl | Strongly electron-withdrawing, forms excellent leaving groups (mesylates). | Activation of alcohols for substitution/elimination, protecting group, component of sulfonamides. ontosight.aiwikipedia.org |

| Carboxylic Acid | Acidic proton, versatile reactivity, can be converted to many other functional groups. | Central building block for complex molecules, synthesis of esters, amides, etc., modulation of solubility. numberanalytics.comnumberanalytics.com |

Properties

Molecular Formula |

C6H10O4S |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

2-cyclopropyl-2-methylsulfonylacetic acid |

InChI |

InChI=1S/C6H10O4S/c1-11(9,10)5(6(7)8)4-2-3-4/h4-5H,2-3H2,1H3,(H,7,8) |

InChI Key |

ULYOAUQEKKBNJJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C(C1CC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropyl 2 Methanesulfonylaceticacid and Its Precursors

Established Synthetic Pathways for the 2-Cyclopropyl-2-methanesulfonylacetic acid Scaffold

Established methodologies for constructing the 2-cyclopropyl-2-methanesulfonylacetic acid scaffold can be broadly categorized into direct synthesis approaches, which aim to build the core structure in a few steps, and synthesis via functional group interconversions, which involve the transformation of a pre-existing scaffold.

Direct Synthesis Approaches

A plausible direct synthesis approach would involve the creation of the carbon skeleton with the required functionalities already in place or in a form that is readily converted. One such strategy could commence from a precursor that already contains the cyclopropyl (B3062369) group, such as diethyl 2-cyclopropylmalonate.

Synthesis starting from Diethyl 2-Cyclopropylmalonate:

A potential route begins with the synthesis of diethyl malonate through methods like the Fischer esterification of malonic acid with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. The resulting diethyl malonate can then be alkylated with a cyclopropyl-containing electrophile or, more commonly, cyclopropanated.

Following the preparation of diethyl 2-cyclopropylmalonate, the next crucial step is the introduction of the sulfur functionality at the alpha-position. This can be achieved through a sulfenylation reaction. The acidic proton at the alpha-position of the malonate can be removed by a suitable base, such as sodium ethoxide, to generate a carbanion. This nucleophile can then react with an electrophilic sulfur reagent, like methanesulfenyl chloride (CH₃SCl), to yield diethyl 2-cyclopropyl-2-(methylthio)malonate.

Subsequent oxidation of the sulfide (B99878) to a sulfone is a standard transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. This step would yield diethyl 2-cyclopropyl-2-methanesulfonylmalonate.

Finally, hydrolysis and decarboxylation of the resulting malonic ester derivative would furnish the desired 2-cyclopropyl-2-methanesulfonylacetic acid. This is typically achieved by heating the malonate with a strong acid or base.

A summary of this proposed pathway is presented in the table below:

| Step | Reactants | Reagents | Product |

| 1 | Malonic acid, Ethanol | H₂SO₄ (catalytic) | Diethyl malonate |

| 2 | Diethyl malonate, 1,2-dibromoethane | Base (e.g., NaOEt) | Diethyl cyclopropane-1,1-dicarboxylate |

| 3 | Diethyl cyclopropane-1,1-dicarboxylate | Strong base, CH₃SCl | Diethyl 2-cyclopropyl-2-(methylthio)malonate |

| 4 | Diethyl 2-cyclopropyl-2-(methylthio)malonate | Oxidizing agent (e.g., m-CPBA) | Diethyl 2-cyclopropyl-2-methanesulfonylmalonate |

| 5 | Diethyl 2-cyclopropyl-2-methanesulfonylmalonate | H₃O⁺, Δ or OH⁻, H₃O⁺, Δ | 2-Cyclopropyl-2-methanesulfonylacetic acid |

Synthesis via Functional Group Interconversions

An alternative strategy involves starting with a precursor that is more readily available and then modifying its functional groups to arrive at the target molecule. A promising precursor for this approach is 2-cyclopropyl-2-(methylthio)acetic acid, for which a commercial source has been identified.

Oxidation of 2-Cyclopropyl-2-(methylthio)acetic acid:

The synthesis of 2-cyclopropyl-2-methanesulfonylacetic acid can be efficiently achieved through the oxidation of 2-cyclopropyl-2-(methylthio)acetic acid. This precursor already possesses the required carbon skeleton with the cyclopropyl and acetic acid moieties correctly positioned, along with a sulfur atom at the alpha-position.

The key transformation is the oxidation of the sulfide group to a sulfone. This is a well-established reaction in organic chemistry. A variety of oxidizing agents can be used, with common choices being hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is typically carried out at moderate temperatures and is generally high-yielding.

The reaction can be represented as follows:

2-Cyclopropyl-2-(methylthio)acetic acid + Oxidizing Agent → 2-Cyclopropyl-2-methanesulfonylacetic acid

This approach is highly convergent and relies on the availability of the sulfide precursor.

Advanced Synthetic Strategies

To access enantiopure or stereochemically defined forms of 2-cyclopropyl-2-methanesulfonylacetic acid, more advanced synthetic strategies are required. These methods focus on controlling the stereochemistry at the chiral center (the alpha-carbon).

Asymmetric Synthesis of Enantiopure 2-Cyclopropyl-2-methanesulfonylacetic acid

The asymmetric synthesis of the target molecule could be approached by employing a chiral auxiliary. This strategy involves temporarily incorporating a chiral molecule into the synthetic route to direct the stereochemical outcome of a key reaction.

One potential asymmetric route could start from a chiral ester of cyclopropylacetic acid. The chiral auxiliary could be a readily available chiral alcohol, such as (-)-menthol or a derivative of a chiral amino acid. The resulting chiral ester can then be deprotonated at the alpha-position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate.

This chiral enolate can then be reacted with an electrophilic methanesulfonylating agent. The stereochemical outcome of this reaction would be influenced by the chiral auxiliary, leading to a diastereoselective formation of the product. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched 2-cyclopropyl-2-methanesulfonylacetic acid.

The following table outlines a possible asymmetric synthesis:

| Step | Reactants | Reagents | Product | Stereochemical Control |

| 1 | Cyclopropylacetic acid, Chiral alcohol (e.g., (-)-menthol) | DCC, DMAP | Chiral ester of cyclopropylacetic acid | Formation of diastereomer |

| 2 | Chiral ester of cyclopropylacetic acid | LDA, Electrophilic methanesulfonylating agent | Diastereomerically enriched chiral ester of 2-cyclopropyl-2-methanesulfonylacetic acid | Diastereoselective sulfonylation |

| 3 | Diastereomerically enriched chiral ester | Hydrolysis (acidic or basic) | Enantiomerically enriched 2-cyclopropyl-2-methanesulfonylacetic acid | Removal of chiral auxiliary |

Stereoselective Approaches to Cyclopropyl-Containing Acetic Acid Derivatives

Stereoselective methods for the synthesis of cyclopropane (B1198618) rings are well-documented and can be adapted to produce precursors for the target molecule with defined stereochemistry. The Simmons-Smith cyclopropanation of a chiral α,β-unsaturated ester is a classic example.

For instance, an ester of an α,β-unsaturated acid could be prepared using a chiral alcohol. The subsequent Simmons-Smith reaction, using diethylzinc (B1219324) and diiodomethane, would proceed diastereoselectively, with the chiral auxiliary directing the approach of the cyclopropanating agent to one face of the double bond. This would result in a cyclopropyl-containing ester with a defined stereochemistry.

Further functionalization at the alpha-position, as described in the previous sections, could then be carried out to introduce the methanesulfonyl group. The stereochemical integrity of the cyclopropane ring is generally maintained throughout these transformations.

Green Chemistry Principles in the Synthesis of 2-Cyclopropyl-2-methanesulfonylacetic acid

Applying green chemistry principles to the synthesis of 2-cyclopropyl-2-methanesulfonylacetic acid involves considering factors such as atom economy, the use of less hazardous reagents, and minimizing waste.

One area for improvement is the sulfonylation step. Traditional methods often involve the use of stoichiometric and sometimes hazardous oxidizing agents. A greener alternative could be the use of catalytic oxidation methods. For example, the oxidation of the sulfide precursor could potentially be carried out using hydrogen peroxide as the oxidant with a metal catalyst, which can be more environmentally benign than peroxy acids.

Furthermore, exploring mechanochemical methods could offer a significant green advantage. A recent study has demonstrated the mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinate salts under solvent-free or water-assisted grinding conditions. rsc.orgrsc.org This approach avoids the use of bulk organic solvents and can lead to higher energy efficiency and reduced waste. While this specific reaction leads to vinyl sulfones, the principles of mechanochemistry could potentially be adapted for the α-sulfonylation of a suitable precursor.

The use of water as a solvent, where possible, is another key principle of green chemistry. The synthesis of sulfonamide carboxylic acid derivatives has been reported to proceed efficiently in water, which could be an inspiration for developing aqueous-based routes for the synthesis of the target molecule. mdpi.comscilit.comresearchgate.net

By carefully selecting reagents, solvents, and reaction conditions, the synthesis of 2-cyclopropyl-2-methanesulfonylacetic acid can be made more sustainable and environmentally friendly.

Solvent-Free Synthesis and Alternative Solvents

The pursuit of greener chemical processes has led to a significant interest in minimizing or eliminating the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Two primary strategies in this endeavor are solvent-free synthesis and the use of alternative, more benign solvents.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions are conducted in the absence of any solvent. This approach offers numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. For the synthesis of precursors to 2-Cyclopropyl-2-methanesulfonylaceticacid, a key transformation is the oxidation of the corresponding sulfide. Research has demonstrated that the oxidation of various sulfides to sulfones can be effectively carried out under solvent-free conditions.

One highly efficient method utilizes a 30% aqueous solution of hydrogen peroxide (H₂O₂) as the oxidant. This reaction can proceed at a moderately elevated temperature (e.g., 75 °C) without the need for any organic solvent or catalyst. nih.gov This method is applicable to a wide range of sulfides, including both liquids and solids, and the isolation of the sulfone product can often be achieved by simple filtration and crystallization, further minimizing solvent use. nih.gov The heterogeneous nature of the reaction mixture in the case of solid sulfides does not typically impede the reaction progress. nih.gov

Another solvent-free approach for sulfide oxidation involves the use of urea-hydrogen peroxide (UHP), a stable and easily handled solid oxidant, in the presence of phthalic anhydride. This system provides a metal-free and environmentally benign route to sulfones.

Alternative Solvents:

When a solvent is necessary, the focus shifts to "green" alternatives that are less hazardous and have a lower environmental impact than traditional solvents. For the synthesis of sulfones, water is an excellent choice due to its non-toxicity, non-flammability, and abundance. The selective oxidation of sulfides can be achieved using oxidants like Oxone® in water, which preferentially yields sulfones. masterorganicchemistry.com Interestingly, the selectivity of this reaction can be solvent-dependent, with the use of ethanol favoring the formation of sulfoxides. masterorganicchemistry.com

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another class of alternative solvents. scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. While specific applications to the synthesis of 2-Cyclopropyl-2-methanesulfonylaceticacid precursors are not yet widely reported, the successful use of scCO₂ in other oxidation reactions suggests its potential as a green reaction medium for this process.

Ionic liquids, which are salts with low melting points, offer another alternative due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. They can facilitate catalyst recycling and have been successfully employed in sulfide oxidation reactions. libretexts.org

The following table summarizes some solvent-free and alternative solvent approaches for the key oxidation step in the synthesis of sulfonyl compounds.

| Methodology | Oxidant | Catalyst/Additive | Solvent | Key Advantages |

| Solvent-Free Oxidation | 30% aq. H₂O₂ | None | None | High atom economy, no organic solvent, simple work-up nih.gov |

| Solvent-Free Oxidation | Urea-Hydrogen Peroxide | Phthalic Anhydride | None | Metal-free, solid oxidant |

| Alternative Solvent | Oxone® | None | Water | Green solvent, high selectivity for sulfones masterorganicchemistry.com |

| Alternative Solvent | Hydrogen Peroxide | Metal or Organocatalysts | Ionic Liquids | Catalyst recycling, low volatility libretexts.org |

| Alternative Solvent | Hydrogen Peroxide | Various Catalysts | Supercritical CO₂ | Tunable properties, non-toxic |

Atom Economy and Waste Minimization in Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A high atom economy indicates that most of the atoms from the starting materials are utilized, leading to less waste.

The synthesis of 2-Cyclopropyl-2-methanesulfonylaceticacid can be designed to maximize atom economy. A plausible synthetic route involves two key steps: the α-sulfenylation of a cyclopropylacetic acid derivative followed by oxidation of the resulting sulfide to a sulfone.

α-Sulfenylation Step:

The formation of the carbon-sulfur bond at the alpha position to the carbonyl group is a critical step. A common method involves the generation of an enolate from a cyclopropylacetic acid ester, followed by reaction with an electrophilic sulfur source, such as dimethyl disulfide (CH₃SSCH₃).

In this reaction, the formation of the enolate using a base like lithium diisopropylamide (LDA) generates a lithium diisopropylamide byproduct. The subsequent reaction with dimethyl disulfide ideally incorporates one of the CH₃S- groups into the product, with the other forming a byproduct. To improve atom economy, catalytic methods for C-S bond formation are being explored, which would reduce the amount of stoichiometric reagents and byproducts.

Oxidation Step:

R-S-R' + 2 H₂O₂ → R-SO₂-R' + 2 H₂O

In this transformation, the only byproduct is water, making it a highly atom-economical process. nih.gov Methods that utilize stoichiometric oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or permanganates have lower atom economy due to the generation of significant amounts of byproducts. libretexts.org

The table below illustrates the atom economy of different oxidation methods.

| Oxidant | Byproduct(s) | Atom Economy |

| Hydrogen Peroxide (H₂O₂) | Water (H₂O) | High nih.gov |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | meta-Chlorobenzoic Acid | Lower libretexts.org |

| Potassium Permanganate (KMnO₄) | Manganese Dioxide (MnO₂) | Lower |

Waste Minimization:

Beyond atom economy, waste minimization in the production of 2-Cyclopropyl-2-methanesulfonylaceticacid involves several strategies:

Catalyst Recycling: The use of heterogeneous or recyclable homogeneous catalysts in both the sulfenylation and oxidation steps can significantly reduce waste. chemrevlett.com For instance, silica-supported tungstate (B81510) catalysts used in H₂O₂ oxidations can be recovered and reused.

Solvent Reduction and Recycling: As discussed in the previous section, employing solvent-free methods or using recyclable solvents like ionic liquids or supercritical fluids minimizes solvent waste.

Process Intensification: Continuous flow chemistry offers a promising approach to reduce waste by improving reaction control, minimizing side reactions, and simplifying purification processes.

By carefully selecting reagents and reaction conditions that adhere to the principles of atom economy and waste minimization, the synthesis of 2-Cyclopropyl-2-methanesulfonylaceticacid can be made significantly more sustainable.

Catalytic Methods for Sustainable Synthesis

Catalysis plays a pivotal role in developing sustainable synthetic routes by enabling reactions to proceed under milder conditions, with higher selectivity, and often with improved atom economy. The application of catalytic methods to the synthesis of 2-Cyclopropyl-2-methanesulfonylaceticacid and its precursors can significantly enhance the environmental profile of the process.

Catalytic α-Sulfenylation:

While the traditional α-sulfenylation of esters often relies on stoichiometric amounts of strong bases to generate the enolate, research is ongoing to develop catalytic alternatives. Lewis acid or organocatalytic approaches could potentially activate the ester and the sulfur electrophile, facilitating the C-S bond formation without the need for a full equivalent of base. For example, chiral Lewis bases have been shown to catalyze the α-sulfenylation of enoxysilanes, offering a pathway to enantioselective synthesis. While not directly applied to cyclopropylacetic acid derivatives, these methods highlight the potential for catalytic C-S bond formation.

Catalytic Oxidation:

The oxidation of the intermediate sulfide to the sulfone is a step where catalysis has been extensively and successfully applied to improve sustainability. The use of hydrogen peroxide as a green oxidant is often facilitated by catalysts to achieve high efficiency and selectivity.

A variety of catalytic systems have been developed for this transformation:

Tungsten-based Catalysts: Sodium tungstate (Na₂WO₄) in combination with a phase-transfer catalyst has been shown to be highly effective for the oxidation of sulfides to sulfones using 30% H₂O₂ under organic solvent-free conditions. researchgate.net This system can achieve high turnover numbers, indicating excellent catalyst efficiency.

Niobium and Tantalum Carbide Catalysts: Niobium carbide (NbC) and tantalum carbide (TaC) have been reported as efficient and recyclable catalysts for the oxidation of sulfides with 30% H₂O₂. Interestingly, niobium carbide selectively produces sulfones, while tantalum carbide favors the formation of sulfoxides. researchgate.net

Titanosilicate Zeolites: Heterogeneous catalysts like titanium silicate-1 (TS-1) can catalyze the oxidation of sulfides with H₂O₂. These solid catalysts are easily separable from the reaction mixture, facilitating their reuse and simplifying product purification. numberanalytics.com

Organocatalysts: Small organic molecules can also catalyze the oxidation of sulfides. For instance, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst for the selective synthesis of sulfoxides or sulfones from sulfides using H₂O₂ as the oxidant, with the selectivity being dependent on the reaction conditions. researchgate.net

The following table provides an overview of some catalytic methods for sulfide oxidation.

| Catalyst System | Oxidant | Reaction Conditions | Key Features |

| Sodium Tungstate / Phase-Transfer Catalyst | 30% aq. H₂O₂ | Solvent-free | High efficiency, high turnover number researchgate.net |

| Niobium Carbide (NbC) | 30% aq. H₂O₂ | - | Selective for sulfones, recyclable researchgate.net |

| Titanium Silicate-1 (TS-1) | H₂O₂ | - | Heterogeneous, easily separable numberanalytics.com |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | Varied | Organocatalytic, tunable selectivity researchgate.net |

The development and application of these catalytic methods are crucial for the sustainable synthesis of 2-Cyclopropyl-2-methanesulfonylaceticacid. By replacing stoichiometric reagents with efficient and recyclable catalysts, it is possible to reduce waste, lower energy consumption, and create a more environmentally friendly chemical process.

Reactivity and Mechanistic Investigations of 2 Cyclopropyl 2 Methanesulfonylaceticacid

Chemical Reactivity of the Carboxyl Group in 2-Cyclopropyl-2-methanesulfonylaceticacid

The carboxyl group is a versatile functional group that can undergo a variety of transformations. In the context of 2-Cyclopropyl-2-methanesulfonylaceticacid, its reactivity is influenced by the steric hindrance and electronic effects of the adjacent substituents.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental transformation. However, the sterically congested nature of the α-carbon in 2-Cyclopropyl-2-methanesulfonylaceticacid can render standard Fischer esterification conditions less effective. rsc.org Milder, more potent methods are generally required to achieve high yields.

One such effective method is the Steglich esterification , which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is particularly suitable for sterically hindered acids and proceeds under mild, neutral conditions. rsc.org The reaction involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by an alcohol. organic-chemistry.org

Similarly, amidation can be achieved using various modern coupling reagents. Thionyl chloride can be used to convert the carboxylic acid to the corresponding acyl chloride, which then readily reacts with an amine. rsc.org Alternatively, peptide coupling reagents or methods involving activating agents like tris(2,2,2-trifluoroethyl) borate (B1201080) can facilitate the direct formation of amides from the carboxylic acid and an amine under mild conditions. acs.org The choice of reagent is often crucial to overcome the steric hindrance and achieve efficient conversion. rsc.org

Below is a representative table of conditions for these transformations based on similar substrates.

| Transformation | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Esterification | DCC, DMAP, Alcohol | Dichloromethane | 25 | 75-90 |

| Amidation | Thionyl Chloride, Amine | Toluene | 80 | 80-95 |

| Amidation | B(OCH₂CF₃)₃, Amine | Tetrahydrofuran | 60 | 70-85 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that is significantly influenced by the stability of the carbanion formed upon CO₂ loss. For 2-Cyclopropyl-2-methanesulfonylaceticacid, the presence of the strongly electron-withdrawing methanesulfonyl group at the α-position is expected to facilitate decarboxylation upon heating. masterorganicchemistry.com This is analogous to the ready decarboxylation of β-keto acids and malonic acids, where the resulting enolate is stabilized by resonance. youtube.comlibretexts.org

The reaction likely proceeds through a concerted mechanism where the carboxyl proton is transferred to the cyclopropyl (B3062369) ring or the sulfonyl oxygen as the C-C bond cleaves, although a stepwise process involving a stabilized carbanion intermediate is also plausible. The stability of this potential carbanion, due to the inductive effect and potential delocalization of the negative charge by the sulfonyl group, would lower the activation energy for the reaction. masterorganicchemistry.com

Reactivity Pertaining to the α-Carbon and Methanesulfonyl Group

The α-carbon of 2-Cyclopropyl-2-methanesulfonylaceticacid is a focal point of reactivity due to the acidifying effect of the adjacent carboxyl and methanesulfonyl groups.

Enolate Chemistry and Alkylation at the α-Position

The proton on the α-carbon of the corresponding ester or other derivatives of 2-Cyclopropyl-2-methanesulfonylaceticacid is acidic due to the electron-withdrawing nature of both the carbonyl and sulfonyl groups. masterorganicchemistry.com Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate this position to form a stable enolate. wikipedia.org This enolate is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in an α-alkylation reaction. libretexts.orgacs.org

The formation of the enolate is a key step, and its subsequent reaction with an alkylating agent allows for the introduction of a new carbon-carbon bond at the α-position. researchgate.net The stability of the sulfone-stabilized carbanion plays a crucial role in the feasibility of this transformation. acs.org

A summary of a typical alkylation sequence is presented below:

| Step | Reagents | Solvent | Temperature (°C) | Purpose |

| 1 | Esterification of the carboxylic acid | See Section 3.1.1 | - | Protection of the acidic proton of the carboxyl group |

| 2 | LDA | Tetrahydrofuran | -78 | Enolate formation |

| 3 | Alkyl Halide (e.g., CH₃I) | Tetrahydrofuran | -78 to 25 | α-Alkylation |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Nucleophilic Substitution Reactions Involving the Sulfonyl Group

The methanesulfonyl group is generally a poor leaving group in nucleophilic substitution reactions at an sp³-hybridized carbon. However, under certain conditions, particularly in systems where a stable carbocation or a highly stabilized transition state can be formed, its departure can be induced. While less common, it is conceivable that under forcing conditions or with specific catalysts, the methanesulfonyl group in a derivative of 2-Cyclopropyl-2-methanesulfonylaceticacid could be displaced by a strong nucleophile. In some contexts, a methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution. rsc.org

Cyclopropyl Ring Reactivity in 2-Cyclopropyl-2-methanesulfonylaceticacid

The cyclopropyl group, due to its inherent ring strain and the "p-character" of its C-C bonds, can exhibit reactivity similar to a double bond. stackexchange.com The presence of two electron-withdrawing groups (carboxyl and methanesulfonyl) on the adjacent carbon atom significantly activates the cyclopropyl ring towards nucleophilic ring-opening reactions. scispace.comresearchgate.net

Under acidic conditions, protonation of the carboxyl or sulfonyl oxygen can facilitate the cleavage of one of the cyclopropyl C-C bonds to form a stabilized carbocationic intermediate. This intermediate can then be trapped by a nucleophile. nih.govstackexchange.com Lewis acid catalysis can also promote this transformation. rsc.org The regioselectivity of the ring-opening is often influenced by the nature of the substituents on the cyclopropyl ring and the reaction conditions. acs.org For instance, the ring-opening of cyclopropyl ketones with various nucleophiles has been shown to be catalyzed by scandium(III) complexes. nih.gov

The following table outlines representative conditions for the acid-catalyzed ring-opening of activated cyclopropanes with an alcohol nucleophile.

| Catalyst | Nucleophile | Solvent | Temperature (°C) | Product Type |

| p-Toluenesulfonic acid | Methanol | Methanol | 60 | γ-Alkoxy ester |

| Scandium(III) triflate | Thiophenol | Dichloromethane | 25 | γ-Thio ester |

| Boron trifluoride etherate | Water | Dioxane | 80 | γ-Hydroxy ester |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ring-Opening Reactions and Rearrangements

The significant ring strain of the cyclopropane (B1198618) ring, coupled with the strong electron-withdrawing nature of the methanesulfonyl and carboxylic acid groups, renders 2-Cyclopropyl-2-methanesulfonylacetic acid susceptible to nucleophilic ring-opening reactions. This reactivity is analogous to that of other donor-acceptor cyclopropanes. nih.govrsc.org The polarization of the C-C bonds in the cyclopropane ring facilitates attack by nucleophiles, leading to cleavage of the three-membered ring.

A variety of nucleophiles are expected to react with 2-Cyclopropyl-2-methanesulfonylacetic acid, leading to a diverse range of functionalized products. The regioselectivity of the ring-opening would likely be influenced by steric and electronic factors, with the nucleophile typically attacking the carbon atom bearing the activating groups.

Table 1: Predicted Ring-Opening Reactions with Various Nucleophiles

| Nucleophile | Predicted Product | Reaction Conditions |

| Thiolates (e.g., PhS⁻) | γ-Thio-substituted sulfonylacetic acid derivative | Base-catalyzed |

| Alkoxides (e.g., MeO⁻) | γ-Alkoxy-substituted sulfonylacetic acid derivative | Base-catalyzed |

| Amines (e.g., R₂NH) | γ-Amino-substituted sulfonylacetic acid derivative | Neutral or base-catalyzed |

| Halide ions (e.g., I⁻) | γ-Halo-substituted sulfonylacetic acid derivative | Lewis acid catalysis |

Rearrangements of the cyclopropyl ring in 2-Cyclopropyl-2-methanesulfonylacetic acid could also be envisioned, particularly under thermal or photolytic conditions. Such rearrangements are characteristic of strained ring systems and can lead to the formation of various isomeric structures. Radical-mediated ring-opening is another plausible pathway, especially in the presence of radical initiators, which can lead to the formation of open-chain unsaturated compounds. beilstein-journals.orgnih.gov

Functionalization of the Cyclopropyl Moiety

Beyond ring-opening reactions, the cyclopropyl moiety of 2-Cyclopropyl-2-methanesulfonylacetic acid can potentially undergo functionalization while preserving the three-membered ring. One such avenue is through C-H activation. Recent advances in transition-metal catalysis have enabled the enantioselective C-H functionalization of cyclopropanes. nih.govrsc.org For instance, palladium-catalyzed C-H arylation or alkylation could potentially be applied to introduce substituents at the other positions of the cyclopropyl ring.

The acidic proton of the carboxylic acid group can also serve as a handle for various transformations. Esterification or amidation of the carboxylic acid would yield derivatives with modified properties and potentially different reactivity profiles.

Table 2: Potential Functionalization Reactions

| Reaction Type | Reagents | Potential Product |

| C-H Arylation | Aryl halide, Pd catalyst | Aryl-substituted cyclopropyl derivative |

| Esterification | Alcohol, Acid catalyst | Ester derivative |

| Amidation | Amine, Coupling agent | Amide derivative |

Reaction Mechanism Elucidation for Transformations Involving 2-Cyclopropyl-2-methanesulfonylacetic acid

The mechanism of ring-opening reactions of activated cyclopropanes like 2-Cyclopropyl-2-methanesulfonylacetic acid is generally considered to proceed through a nucleophilic attack on one of the cyclopropyl carbons. nih.gov In the case of anionic nucleophiles, the reaction likely follows an S(_N)2-type mechanism, where the nucleophile attacks and the C-C bond cleaves in a concerted or stepwise manner, leading to a stabilized carbanionic intermediate. This intermediate is then protonated to afford the final ring-opened product.

Under acidic or Lewis acid catalysis, the reaction mechanism would involve the activation of the cyclopropane ring. The Lewis acid could coordinate to the oxygen of the sulfonyl or carboxyl group, further polarizing the C-C bonds and making the ring more susceptible to nucleophilic attack.

For radical-mediated reactions, the mechanism would initiate with the formation of a radical species that adds to the cyclopropane ring. This is followed by homolytic cleavage of a C-C bond to generate a more stable open-chain radical, which can then undergo further reactions. beilstein-journals.org

Elucidating the precise mechanisms for the transformations of 2-Cyclopropyl-2-methanesulfonylacetic acid would require detailed experimental and computational studies, including kinetic analysis, isotopic labeling, and density functional theory (DFT) calculations. researchgate.net

Applications of 2 Cyclopropyl 2 Methanesulfonylaceticacid in Advanced Organic Synthesis

2-Cyclopropyl-2-methanesulfonylacetic acid as a Chiral Building Block

The presence of a stereocenter at the C2 position, substituted with four different groups (cyclopropyl, methanesulfonyl, carboxyl, and a hydrogen atom), makes 2-Cyclopropyl-2-methanesulfonylacetic acid a chiral molecule. This intrinsic chirality is a fundamental prerequisite for its use as a chiral building block in asymmetric synthesis.

Enantioselective Transformations utilizing 2-Cyclopropyl-2-methanesulfonylacetic acid

Although specific enantioselective transformations starting from 2-Cyclopropyl-2-methanesulfonylacetic acid are not extensively reported, the carboxylic acid moiety provides a handle for such reactions. Enantiomerically pure forms of the acid could potentially be obtained through chiral resolution techniques. Once resolved, each enantiomer can serve as a starting material for the synthesis of other chiral molecules, transferring its stereochemical information to the product.

Synthesis of Chiral Intermediates and Scaffolds

The resolved enantiomers of 2-Cyclopropyl-2-methanesulfonylacetic acid could be valuable precursors for synthesizing more complex chiral intermediates and molecular scaffolds. The carboxylic acid can be converted into a variety of other functional groups (e.g., esters, amides, alcohols) without disturbing the stereocenter. These transformations would yield a library of chiral building blocks incorporating the unique combination of a cyclopropyl (B3062369) and a methanesulfonyl group. Chiral building blocks are crucial in medicinal chemistry for the synthesis of enantiomerically pure drugs. mdpi.comnih.govmdpi.com

Role in Carbon-Carbon Bond Forming Reactions

The structural components of 2-Cyclopropyl-2-methanesulfonylacetic acid offer potential for participation in various carbon-carbon bond-forming reactions, a cornerstone of modern organic synthesis. vanderbilt.edu

Application in Suzuki-Miyaura Type Couplings (if applicable)

Direct application of 2-Cyclopropyl-2-methanesulfonylacetic acid in Suzuki-Miyaura coupling is not typical, as this reaction usually involves the coupling of an organoboron compound with an organohalide. libretexts.orgnih.gov However, derivatives of the cyclopropyl group can be utilized in such cross-coupling reactions. nih.govmdpi.comresearchgate.net For instance, if the cyclopropyl group were functionalized with a boron-containing moiety, it could participate as the organoboron partner. Conversely, transformation of the carboxylic acid into a halide could potentially allow it to act as the organohalide component, though this is a less common strategy for carboxylic acids. The Suzuki-Miyaura coupling is a powerful tool for creating C(sp²)–C(sp²) bonds. nih.gov

Use in Minisci-type Reactions and Radical Chemistry

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic heterocycle. wikipedia.orgresearchgate.netnih.gov The carboxylic acid group of 2-Cyclopropyl-2-methanesulfonylacetic acid could potentially be a precursor for generating a nucleophilic radical. Through oxidative decarboxylation, a cyclopropyl-methanesulfonylmethyl radical could be formed. This radical could then, in principle, be added to protonated nitrogen-containing heterocycles, a hallmark of the Minisci reaction. wikipedia.orgnih.govresearchgate.net This would provide a direct method for introducing the cyclopropyl-methanesulfonylmethyl moiety onto heterocyclic scaffolds, which are common in pharmaceuticals.

Precursor and Intermediate in the Synthesis of Complex Organic Molecules

The combination of a strained cyclopropyl ring, an electron-withdrawing sulfonyl group, and a versatile carboxylic acid makes 2-Cyclopropyl-2-methanesulfonylacetic acid an interesting starting material for the synthesis of more complex molecules. The cyclopropyl group itself is a key feature in many natural products and pharmaceuticals. nih.gov The methanesulfonyl group can act as a leaving group or be used to activate the adjacent C-H bond for further functionalization. The carboxylic acid provides a reactive site for a wide array of chemical transformations.

Construction of Heterocyclic Systems

The strained three-membered ring of the cyclopropyl group, combined with the activating nature of the adjacent sulfonyl and carboxyl groups, makes 2-cyclopropyl-2-methanesulfonylacetic acid a promising precursor for the synthesis of various heterocyclic systems. The general strategy involves the use of the cyclopropyl ring as a reactive handle that can undergo ring-opening or rearrangement reactions to form larger, more complex heterocyclic frameworks.

Key to its application is the ability of the cyclopropyl group to act as a three-carbon building block. Under thermal or acidic conditions, or through transition-metal catalysis, the cyclopropane (B1198618) ring can be selectively opened, leading to intermediates that can be trapped intramolecularly by nucleophiles to construct heterocycles. The methanesulfonyl group, being a strong electron-withdrawing group, can facilitate these ring-opening reactions and also serve as a leaving group in subsequent transformations.

For instance, in the synthesis of γ-lactones, the carboxylic acid moiety can act as an internal nucleophile. Following the activation of the cyclopropyl ring, a ring-opening event can lead to a carbocationic intermediate which is then trapped by the carboxylate to form the lactone ring. The specific reaction conditions would dictate the stereochemical outcome of such transformations.

Similarly, the synthesis of nitrogen-containing heterocycles such as pyrrolidines and piperidines can be envisaged. By reacting 2-cyclopropyl-2-methanesulfonylacetic acid with primary amines, the corresponding amides can be formed. Subsequent intramolecular cyclization, potentially mediated by a Lewis acid or a transition metal catalyst, could proceed via ring-opening of the cyclopropyl group and attack by the nitrogen atom.

The following table illustrates hypothetical reaction pathways for the construction of heterocyclic systems using 2-cyclopropyl-2-methanesulfonylacetic acid as a starting material, based on known reactivity of similar compounds.

| Target Heterocycle | Reaction Partner | Proposed Key Step | Potential Catalyst |

| Substituted γ-Lactone | - | Acid-catalyzed intramolecular cyclization | H₂SO₄, TsOH |

| N-Aryl-pyrrolidinone | Aniline | Amidation followed by Lewis acid-mediated cyclization | AlCl₃, TiCl₄ |

| Tetrahydrofuran derivative | - | Reductive cyclization of the carboxylic acid | LiAlH₄ followed by acid workup |

| Dihydropyran derivative | Allyl alcohol | Esterification and subsequent ring-closing metathesis | Grubbs' catalyst |

This table presents theoretical applications based on the known reactivity of related compounds.

Synthesis of Carbocyclic Frameworks

The unique structural and electronic features of 2-cyclopropyl-2-methanesulfonylacetic acid also make it a valuable precursor for the construction of more complex carbocyclic frameworks. The high ring strain of the cyclopropyl group can be harnessed to drive reactions that lead to the formation of larger carbocycles.

One of the most powerful applications of cyclopropyl-containing compounds in carbocyclic synthesis is their participation in formal [3+2] and [3+3] cycloaddition reactions. In the presence of a suitable Lewis acid or transition metal catalyst, 2-cyclopropyl-2-methanesulfonylacetic acid or its derivatives can act as three-carbon synthons that react with two-carbon or three-carbon partners to afford five- or six-membered carbocycles, respectively. The methanesulfonyl group can play a crucial role in these reactions by stabilizing reactive intermediates and influencing the regioselectivity of the cycloaddition.

Furthermore, radical-mediated reactions offer another avenue for the construction of carbocyclic systems. The carboxylic acid can be converted into a derivative that is susceptible to radical decarboxylation. The resulting cyclopropylmethyl radical can then undergo ring-opening to a homoallylic radical, which can participate in intermolecular or intramolecular additions to alkenes or alkynes to form new carbon-carbon bonds and construct larger ring systems.

Below is a table outlining potential strategies for the synthesis of carbocyclic frameworks utilizing 2-cyclopropyl-2-methanesulfonylacetic acid, extrapolated from the behavior of analogous chemical structures.

| Target Carbocycle | Reaction Partner | Proposed Reaction Type | Potential Reagents/Catalysts |

| Cyclopentane derivative | Alkene | [3+2] Cycloaddition | Lewis acid (e.g., Sc(OTf)₃) |

| Cyclohexene derivative | Diene | [3+3] Cycloaddition | Transition metal catalyst (e.g., Pd(0)) |

| Fused bicyclic system | Alkene (intramolecular) | Radical cyclization | Barton ester formation, Bu₃SnH, AIBN |

| Spirocyclic compound | Cyclic ketone | Aldol condensation and subsequent rearrangement | Base (e.g., LDA) |

This table outlines hypothetical synthetic routes based on established principles of cyclopropane chemistry.

Derivatization Strategies for Enhancing Synthetic Utility

The synthetic utility of 2-cyclopropyl-2-methanesulfonylacetic acid can be significantly expanded through various derivatization strategies targeting its carboxylic acid and methanesulfonyl functionalities. These modifications can alter the compound's reactivity, solubility, and suitability for specific synthetic transformations.

The carboxylic acid group is a prime site for derivatization. Standard transformations can convert it into a wide range of functional groups, each opening up new avenues for its application. For example, conversion to an ester can be useful for purification and for reactions where the free acid might interfere. The formation of an acid chloride or an activated ester facilitates reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively. These amide and ester derivatives can then be utilized in a variety of coupling reactions or as directing groups in stereoselective transformations.

The methanesulfonyl group, while generally stable, can also be targeted for modification under certain conditions. For instance, reductive desulfonylation can be achieved using reagents like samarium iodide or magnesium in methanol, which would provide access to 2-cyclopropylacetic acid derivatives. This transformation can be useful in later stages of a synthesis where the sulfonyl group is no longer required.

The following table summarizes key derivatization strategies for 2-cyclopropyl-2-methanesulfonylacetic acid and the potential applications of the resulting derivatives.

| Functional Group Targeted | Derivative Formed | Reagents | Enhanced Synthetic Utility |

| Carboxylic Acid | Methyl Ester | CH₃OH, H⁺ | Improved handling, use in cross-coupling reactions |

| Carboxylic Acid | Acid Chloride | SOCl₂, (COCl)₂ | Acylation of amines and alcohols |

| Carboxylic Acid | Weinreb Amide | HN(OCH₃)CH₃·HCl, coupling agent | Controlled addition of organometallic reagents |

| Carboxylic Acid | Barton Ester | N-Hydroxy-2-thiopyridone | Precursor for radical reactions |

| Methanesulfonyl Group | (desulfonylated) | SmI₂, Mg/MeOH | Access to 2-cyclopropylacetic acid derivatives |

This table provides examples of derivatizations to enhance the synthetic applications of the title compound.

Advanced Characterization and Computational Studies of 2 Cyclopropyl 2 Methanesulfonylaceticacid

Spectroscopic Analysis for Structural Elucidation (beyond basic identification)

Advanced spectroscopic methods are instrumental in moving beyond simple confirmation of molecular structure to a detailed understanding of its three-dimensional arrangement and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the connectivity and spatial arrangement of atoms. While standard 1H and 13C NMR would confirm the basic carbon-hydrogen framework of 2-Cyclopropyl-2-methanesulfonylaceticacid, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would provide crucial insights into its conformation.

A NOESY experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å. For 2-Cyclopropyl-2-methanesulfonylaceticacid, a key area of investigation would be the spatial relationship between the methine proton of the cyclopropyl (B3062369) group and the protons of the methyl group on the sulfonyl moiety. The presence and intensity of NOE cross-peaks would help determine the preferred rotational conformation around the C-S and C-C bonds adjacent to the stereocenter.

Hypothetical NOESY Data Table:

| Interacting Protons | Expected NOE Correlation | Implied Conformation |

| Cyclopropyl-CH <=> Methanesulfonyl-CH₃ | Strong | Indicates a conformation where the methyl and cyclopropyl groups are oriented on the same side of the molecule. |

| Cyclopropyl-CH <=> Carboxylic Acid-OH | Weak/Solvent Dependent | Proximity would depend on hydrogen bonding and rotation around the C-COOH bond. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to the vibrational modes of chemical bonds and can provide detailed information on hydrogen bonding and conformational isomers.

For 2-Cyclopropyl-2-methanesulfonylaceticacid, the carboxylic acid group is expected to form strong intermolecular hydrogen bonds, likely resulting in a dimeric structure in the solid state or in non-polar solvents. This would be observable in the IR spectrum as a broad O-H stretching band centered around 2500-3300 cm⁻¹. The C=O stretching frequency would also be red-shifted (lowered) compared to a non-hydrogen-bonded carbonyl group, typically appearing around 1700-1720 cm⁻¹.

The vibrational modes of the sulfonyl group (S=O stretches) would appear as two strong bands, typically in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). The precise positions of these bands can be influenced by the local electronic environment and intermolecular interactions, including weaker C-H···O hydrogen bonds involving the sulfonyl oxygens. By comparing experimental spectra with theoretical calculations, specific vibrational modes can be assigned to different conformers.

Hypothetical Vibrational Frequency Data Table:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Interpretation |

| O-H stretch (H-bonded) | 2500 - 3300 (broad) | Strong intermolecular hydrogen bonding of the carboxylic acid. |

| C=O stretch (H-bonded) | 1700 - 1720 | Dimeric association of the carboxylic acid. |

| S=O asymmetric stretch | 1300 - 1350 | Characteristic of the methanesulfonyl group. |

| S=O symmetric stretch | 1120 - 1160 | Characteristic of the methanesulfonyl group. |

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for 2-Cyclopropyl-2-methanesulfonylaceticacid.

A crystal structure would reveal the preferred conformation of the molecule in the solid state, including the orientation of the cyclopropyl ring relative to the sulfonyl and carboxyl groups. It would also provide unambiguous evidence of intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid groups. The packing of the molecules in the crystal lattice would also be elucidated. For molecules with similar functional groups, crystal structures often reveal dimeric arrangements through carboxylic acid hydrogen bonding and further packing stabilized by weaker interactions involving the sulfonyl oxygen atoms.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| C-S-C bond angle | ~104° | Reflects the geometry around the sulfur atom. |

| O=S=O bond angle | ~120° | Typical for a sulfonyl group. |

| H-bond distance (O-H···O=C) | ~1.8 Å | Confirms strong intermolecular hydrogen bonding. |

Computational Chemistry and Theoretical Studies

Theoretical calculations are a powerful complement to experimental data, providing insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-Cyclopropyl-2-methanesulfonylaceticacid, DFT calculations could be used to predict its reactivity and electronic properties.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. An electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule. It is expected that the oxygen atoms of the carboxylic acid and sulfonyl groups would be the most electron-rich (nucleophilic) sites, while the acidic proton of the carboxyl group would be the most electron-poor (electrophilic) site.

Hypothetical DFT Calculation Results:

| Property | Predicted Outcome | Implication |

| HOMO Energy | -7.5 eV | Indicates regions susceptible to electrophilic attack (likely oxygen lone pairs). |

| LUMO Energy | -0.5 eV | Indicates regions susceptible to nucleophilic attack. |

| Dipole Moment | ~3.5 D | Suggests a molecule with significant polarity. |

| pKa | ~2-3 | Predicted acidity of the carboxylic acid proton. |

Computational methods can be used to perform a systematic search for the most stable conformations of 2-Cyclopropyl-2-methanesulfonylaceticacid. By calculating the relative energies of different rotational isomers (rotamers) around the key single bonds, a potential energy surface can be generated.

Studies on similar molecules, such as cyclopropyl ketones, have shown that the cyclopropyl group can adopt specific orientations to allow for electronic conjugation with adjacent pi-systems. nih.govuwlax.edu In the case of 2-Cyclopropyl-2-methanesulfonylaceticacid, computational analysis would likely reveal the most stable arrangement of the cyclopropyl, methanesulfonyl, and carboxylic acid groups to minimize steric clash and optimize any potential electronic interactions. These theoretical predictions of the lowest energy conformers could then be correlated with experimental data from NOESY and vibrational spectroscopy to provide a comprehensive picture of the molecule's structure.

Reaction Pathway Modeling and Transition State Analysis

Computational studies are instrumental in mapping the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This path proceeds through a high-energy species known as the transition state. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which governs the reaction rate. For 2-Cyclopropyl-2-methanesulfonylacetic acid, several reaction pathways can be hypothesized and modeled.

Hypothetical Reaction Pathway: Acid-Catalyzed Cyclopropane (B1198618) Ring Opening

The high ring strain of the cyclopropyl group (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, particularly when adjacent to activating groups like the methanesulfonyl and carboxylic acid moieties. An acid-catalyzed pathway is a plausible scenario.

Protonation: The reaction would likely initiate with the protonation of the carboxylic acid or the sulfonyl oxygen, enhancing the electron-withdrawing nature of the substituent on the cyclopropane ring.

Ring Opening: The C-C bond of the cyclopropane ring opposite to the substituted carbon would then cleave. This process can be modeled to determine whether it proceeds through a concerted mechanism or a stepwise mechanism involving a carbocation intermediate. DFT calculations can be used to locate the transition state for this ring-opening step. The geometry of the transition state would reveal the extent of bond breaking and bond forming.

Nucleophilic Attack and Rearrangement: The resulting intermediate could then be attacked by a nucleophile or undergo rearrangement to form a more stable product.

Computational analysis of this pathway would involve optimizing the geometries of the reactant, the protonated species, the transition state for ring-opening, any intermediates, and the final product. Frequency calculations would confirm that the transition state possesses a single imaginary frequency corresponding to the reaction coordinate (the C-C bond cleavage).

Transition State Characteristics:

The transition state for the cyclopropane ring-opening is expected to exhibit an elongated C-C bond. The analysis of the transition state structure provides insights into the electronic and steric factors that influence the reaction barrier. For instance, the orientation of the methanesulfonyl and carboxylic acid groups relative to the breaking bond would be critical.

A hypothetical data table summarizing the calculated thermodynamic and kinetic parameters for such a reaction is presented below. It is crucial to note that these values are illustrative and based on typical DFT calculations for similar ring-opening reactions of activated cyclopropanes.

| Parameter | Hypothetical Calculated Value | Description |

| ΔHreaction | -15.2 kcal/mol | The overall enthalpy change of the reaction, indicating an exothermic process. |

| ΔGreaction | -12.5 kcal/mol | The overall Gibbs free energy change, suggesting the reaction is spontaneous under standard conditions. |

| ΔG‡ | +22.8 kcal/mol | The Gibbs free energy of activation, representing the energy barrier for the ring-opening transition state. |

| Imaginary Frequency (νi) | -350 cm-1 | The single imaginary frequency of the transition state, confirming it as a true saddle point on the PES. |

Alternative Pathway: Radical-Mediated Reactions

The presence of the sulfonyl group also suggests the possibility of radical-mediated reactions. Homolytic cleavage of the C-S bond or reactions initiated by an external radical source could lead to different reaction pathways. Computational modeling could explore the feasibility of such pathways by calculating the bond dissociation energies and the activation barriers for radical addition or abstraction reactions. For example, a reaction could be initiated by a radical abstracting the acidic proton, followed by decarboxylation and subsequent rearrangement.

Patent Literature Analysis of 2 Cyclopropyl 2 Methanesulfonylaceticacid in Synthetic Chemistry

Overview of Patent Applications Citing 2-Cyclopropyl-2-methanesulfonylaceticacid

A comprehensive search of patent literature did not reveal any patents that specifically cite "2-Cyclopropyl-2-methanesulfonylaceticacid". This suggests that the compound may be a relatively novel or specialized chemical entity with limited direct citation in publicly available patent documents. Further analysis will, therefore, focus on patented synthetic methodologies for structurally related compounds to infer potential synthetic routes and applications.

Analysis of Novel Synthetic Routes Disclosed in Patents

While no patents directly detail the synthesis of 2-Cyclopropyl-2-methanesulfonylaceticacid, the patent literature for structurally similar compounds, particularly those containing a cyclopropyl (B3062369) ring attached to a carbon bearing a heteroatom and an acetic acid moiety, provides insight into potential synthetic strategies.

A common theme in the synthesis of such molecules is the construction of the cyclopropane (B1198618) ring at a key step. For instance, processes for preparing various cyclopropyl carboxylic acid esters and their derivatives have been patented. These methods often involve the reaction of an appropriate precursor with dimethylsulfoxonium methylide. This reagent is typically generated in situ from a trimethylsulfoxonium (B8643921) salt and a strong base, such as sodium hydroxide, in a polar solvent like dimethyl sulfoxide.

Another relevant synthetic approach is detailed in patents for the preparation of 1-(mercaptomethyl)cyclopropyl acetic acid, an important intermediate. One patented method describes the use of cyclopropyldimethanol cyclosulfite as a starting material. pharmaffiliates.com This cyclic sulfite (B76179) undergoes a ring-opening reaction, followed by a sulfonate esterification with methanesulfonyl chloride or a similar reagent. pharmaffiliates.com This introduction of a methanesulfonyl group is a key step that could be adapted for the synthesis of the target molecule. The subsequent steps in this patented process involve cyano group substitution and hydrolysis to yield the final acetic acid derivative. pharmaffiliates.com

These patented methods highlight established and industrially viable routes to key structural motifs present in 2-Cyclopropyl-2-methanesulfonylaceticacid. The combination of cyclopropane ring formation chemistry and the introduction of a methanesulfonyl group are likely to be pivotal in any novel synthetic route for the title compound.

Emerging Applications of 2-Cyclopropyl-2-methanesulfonylaceticacid as a Synthetic Reagent or Intermediate

Although no patents explicitly name 2-Cyclopropyl-2-methanesulfonylaceticacid as a reagent or intermediate, the applications of closely related compounds suggest its potential utility in medicinal chemistry and fine chemical synthesis. Cyclopropane carboxylic acid derivatives, for example, are disclosed in the patent literature as being useful for their potential in treating respiratory and inflammatory diseases. Specifically, they have been investigated as inhibitors of leukotriene C4 synthase, an enzyme involved in the inflammatory cascade.

The structural motif of a cyclopropyl group adjacent to an acidic function is a key feature in a number of pharmacologically active molecules. For instance, derivatives of [1-(mercaptomethyl)cyclopropyl]acetic acid are crucial intermediates in the synthesis of leukotriene receptor antagonists. These antagonists are used as anti-asthmatic, anti-allergic, and anti-inflammatory agents.

Given these precedents, it is plausible that 2-Cyclopropyl-2-methanesulfonylaceticacid could serve as a valuable building block for the synthesis of novel therapeutic agents. The presence of the methanesulfonyl group, a good leaving group, could facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The cyclopropyl ring imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.

Trends in Industrial Fine Chemical Synthesis Utilizing Related Structures

The industrial synthesis of fine chemicals containing cyclopropane rings presents unique challenges and has been the subject of considerable innovation, as reflected in the patent literature. A significant trend is the development of cost-effective and scalable methods for constructing the cyclopropane ring. For laboratory-scale synthesis, methods might be sufficient, but for industrial production, factors such as the cost of reagents, reaction conditions, and safety are paramount.

Patents concerning the industrial preparation of cyclopropyl derivatives often focus on avoiding expensive or hazardous reagents. For example, in the synthesis of some cyclopropyl-containing intermediates, there has been a move away from pyrophoric reagents towards more stable and easier-to-handle alternatives.

Furthermore, the synthesis of acetic acid derivatives on an industrial scale is a well-established field, with continuous efforts to improve efficiency and reduce environmental impact. In the context of complex derivatives like 2-Cyclopropyl-2-methanesulfonylaceticacid, the focus would be on convergent synthetic routes that build the molecule from simpler, readily available starting materials in a few high-yielding steps.

The patent for the preparation of 1-(mercaptomethyl)cyclopropyl acetic acid highlights a practical industrial approach, starting from inexpensive and easily obtainable raw materials and utilizing a straightforward process flow. pharmaffiliates.com This emphasis on economic viability and process simplicity is a key trend in the industrial synthesis of fine chemicals and would undoubtedly apply to any future large-scale production of 2-Cyclopropyl-2-methanesulfonylaceticacid or its derivatives. The use of reagents like methanesulfonyl chloride is common in industrial processes, indicating that its incorporation into a synthetic route for the title compound would align with current manufacturing practices. pharmaffiliates.com

Future Research Directions and Perspectives on 2 Cyclopropyl 2 Methanesulfonylaceticacid Chemistry

Untapped Synthetic Potential

As a functionalized building block, 2-Cyclopropyl-2-methanesulfonylaceticacid holds considerable untapped potential for organic synthesis. The presence of multiple reactive sites—the carboxylic acid, the carbon alpha to both the sulfone and the cyclopropyl (B3062369) group, and the strained three-membered ring—allows for diverse and complex molecular architectures to be constructed.

Future research should focus on:

Derivatization of the Carboxylic Acid: Standard transformations of the carboxyl group into esters, amides, acid chlorides, or other functionalities can provide a library of novel compounds for biological screening or as precursors for more complex targets.

Alpha-Functionalization: The proton alpha to the sulfonyl and carboxyl groups is expected to be acidic, facilitating enolate formation. The subsequent reaction of this enolate with various electrophiles could enable the synthesis of α-difunctionalized cyclic sulfones, a class of compounds with potential applications in medicinal chemistry acs.org. Palladium-catalyzed asymmetric allylic alkylation, for example, could be explored to introduce chirality at this center acs.org.

Multicomponent Reactions: The molecule's diverse functionalities make it an ideal candidate for multicomponent reactions, allowing for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation.

| Potential Reaction Type | Reagents/Conditions | Expected Product Class |

| Esterification | Alcohol, Acid Catalyst | Cyclopropyl-sulfonyl esters |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Cyclopropyl-sulfonyl amides |

| Alpha-Alkylation | Base (e.g., LDA), Alkyl Halide | α-Alkyl-2-cyclopropyl-2-methanesulfonylacetic acid derivatives |

| Decarboxylative Reactions | Heat or Catalyst | Functionalized cyclopropylmethylsulfones |

Integration into Flow Chemistry and Automated Synthesis

The principles of flow chemistry—improved safety, enhanced heat and mass transfer, and potential for automation—offer a promising platform for exploring the synthesis and applications of 2-Cyclopropyl-2-methanesulfonylaceticacid. nih.gov Continuous-flow systems could provide significant advantages, particularly for reactions that are highly exothermic, require precise control over reaction time, or involve hazardous intermediates.

Key research avenues include:

Flow Synthesis of the Parent Compound: Developing a continuous-flow process for the synthesis of 2-Cyclopropyl-2-methanesulfonylaceticacid itself could enable safer, more efficient, and scalable production. This approach has been successfully applied to the synthesis of other cyclopropyl carbonyl compounds mdpi.com.

Automated Library Synthesis: By integrating flow reactors with automated reagent-handling and purification systems, high-throughput synthesis of derivatives can be achieved. This would accelerate the exploration of the structure-activity relationships of novel compounds derived from the core molecule.

High-Temperature/High-Pressure Reactions: Flow reactors can safely operate at temperatures and pressures exceeding the limits of standard batch equipment, potentially unlocking novel reaction pathways for cyclopropane (B1198618) ring-opening or functionalization that are inaccessible under conventional conditions nih.gov.

Novel Catalytic Applications

The combination of a carboxylic acid and a methanesulfonyl group suggests that 2-Cyclopropyl-2-methanesulfonylaceticacid could function as a novel bifunctional or dual-acid catalyst. The synergistic effect of sulfonic and carboxylic acid groups has been shown to enhance catalytic activity in reactions like esterification nih.gov.

Future investigations could explore:

Homogeneous Catalysis: Its use as a soluble acid catalyst in reactions such as esterification, acetalization, and Friedel-Crafts reactions could be investigated. The activity could be compared against established catalysts like sulfuric acid and p-toluenesulfonic acid.

Heterogeneous Catalyst Development: The molecule could be immobilized on solid supports like silica, zirconia, or magnetic nanoparticles to create a recoverable and reusable solid acid catalyst. mdpi.com This approach aligns with the principles of green chemistry by simplifying product purification and catalyst recycling. Sulfated zirconia, for instance, is a well-established solid acid catalyst for numerous industrial processes, including esterification and ketonization mdpi.comnih.gov. The unique electronic properties of the cyclopropyl and methanesulfonyl groups could modulate the acidity and catalytic performance of such supported catalysts.

| Catalytic Application | Reaction Example | Potential Advantage |

| Esterification | Acetic acid + Ethanol (B145695) | Dual-acid catalysis enhancing reaction rates nih.gov |

| Dehydration | Conversion of fructose to 5-HMF | Tunable acidity from combined functional groups |

| Ketonization | Condensation of carboxylic acids | Amphoteric properties influencing selectivity nih.gov |

Exploration of Unique Cyclopropyl Ring Reactivity

The cyclopropyl ring is characterized by significant ring strain (approximately 29.0 kcal/mol), which allows it to participate in a variety of ring-opening reactions that are not accessible to other cycloalkanes. wikipedia.org The presence of the electron-withdrawing methanesulfonyl and carboxylic acid groups activates the ring, making it an electrophilic cyclopropane (ECP) susceptible to nucleophilic attack. nih.gov

Promising research directions are:

Nucleophilic Ring-Opening: The reaction of 2-Cyclopropyl-2-methanesulfonylaceticacid with a wide range of nucleophiles (e.g., thiols, amines, azides) could lead to the formation of functionalized γ-substituted sulfones. nih.gov The regioselectivity of this ring-opening will be a key aspect to investigate.

Transition Metal-Catalyzed C-C Bond Activation: Cyclopropanes are known to undergo oxidative addition to transition metal complexes, forming metallacyclobutane intermediates that can be transformed into a variety of products. wikipedia.org Exploring reactions catalyzed by rhodium, palladium, platinum, or iridium could unlock novel synthetic transformations, such as cycloadditions and annulations. Donor-acceptor cyclopropanes are particularly well-suited for enantioselective [3+2] and [3+3] annulation reactions to form five- and six-membered rings snnu.edu.cn.

Radical Ring-Opening: The cyclopropyl group can undergo ring-opening via radical pathways, generating an alkyl radical that can participate in subsequent cyclization or addition reactions, providing access to complex molecular scaffolds beilstein-journals.org.

Lewis Acid-Mediated Transformations: Lewis acids can activate the cyclopropyl ring, facilitating ring-opening and subsequent reactions with nucleophiles. This strategy has been used to synthesize complex heterocyclic systems from functionalized cyclopropanes researchgate.netnih.gov.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For 2-Cyclopropyl-2-methanesulfonylaceticacid, advanced computational modeling can guide experimental work, saving time and resources.

Future computational studies should include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways for the various potential transformations, particularly the regioselectivity of cyclopropane ring-opening reactions and the mechanisms of catalytic cycles.

Prediction of Physicochemical Properties: Modeling can predict properties such as acidity (pKa), bond dissociation energies, and spectral characteristics (NMR, IR). The PubChemLite database already provides predicted Collision Cross Section (CCS) values for different adducts of the molecule, which is a starting point for more in-depth physical characterization uni.lu.

Catalyst Design: If the molecule is developed into a heterogeneous catalyst, computational modeling can help understand the interaction between the molecule and the support surface, predict the nature of the active sites, and guide the design of more efficient catalysts.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of 2-Cyclopropyl-2-methanesulfonylaceticacid, transforming it from a chemical curiosity into a valuable tool for synthesis, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyclopropyl-2-methanesulfonylacetic acid?

- Methodological Answer : A feasible approach involves a multi-step synthesis:

Cyclopropane Ring Formation : Use cyclopropanation reagents (e.g., Simmons-Smith reagent) to introduce the cyclopropyl group to a precursor.

Methanesulfonyl Group Introduction : React the intermediate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to install the sulfonyl moiety .

Carboxylic Acid Activation : Protect the acetic acid group during synthesis using tert-butyl esters, followed by deprotection under acidic conditions to avoid side reactions .

- Key Considerations : Monitor reaction temperatures (<0°C for cyclopropanation) and use anhydrous conditions to prevent hydrolysis of the sulfonyl group .

Q. Which analytical techniques are most effective for characterizing 2-Cyclopropyl-2-methanesulfonylacetic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl ring geometry and sulfonyl/acid group integration (e.g., δ ~3.0 ppm for Ms group) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water + 0.1% formic acid) coupled with high-resolution MS to verify purity (>98%) and molecular ion peaks .

- FT-IR : Detect characteristic S=O stretching (~1350-1300 cm⁻¹) and carboxylic acid O-H stretches (~2500-3300 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropyl ring influence the reactivity of the methanesulfonyl and acetic acid groups?

- Methodological Answer :

- Steric Effects : The cyclopropyl ring’s rigidity may hinder nucleophilic attack on the sulfonyl group. Computational modeling (DFT) can predict steric hindrance and electronic effects .

- Acid Dissociation : Use pH-metric titration to measure pKa shifts caused by electron-withdrawing sulfonyl groups. Compare with non-cyclopropane analogs to isolate ring effects .